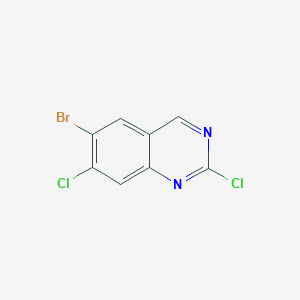

6-Bromo-2,7-dichloroquinazoline

Description

Overview of Quinazoline (B50416) Heterocycles in Synthetic Chemistry

Quinazoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention from researchers. uni.lu This interest stems from their presence in a wide array of natural products and their proven utility as core structures in numerous pharmaceuticals. nih.gov The quinazoline framework is a key constituent in drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. uni.lunih.gov The versatility of the quinazoline scaffold lies in its amenability to functionalization at various positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired biological or material characteristics.

The synthesis of the quinazoline core itself has been the subject of extensive research, with numerous methods developed to construct this bicyclic system from readily available starting materials. These synthetic strategies range from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions, offering chemists a diverse toolbox to access a wide variety of substituted quinazolines. google.com

Significance of Halogen Substitution in Quinazoline Reactivity

The introduction of halogen atoms onto the quinazoline ring system dramatically influences its chemical reactivity and provides synthetic handles for further molecular elaboration. Halogenated quinazolines are versatile intermediates in organic synthesis, primarily due to the ability of the carbon-halogen bond to participate in a variety of cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

The nature and position of the halogen substituent dictate the reactivity of the quinazoline derivative. For instance, the reactivity of the halogens in palladium-catalyzed reactions generally follows the order I > Br > Cl, allowing for selective functionalization of polyhalogenated quinazolines. Furthermore, the electronic effects of the nitrogen atoms in the pyrimidine (B1678525) ring activate adjacent positions, influencing the regioselectivity of nucleophilic substitution and cross-coupling reactions. researchgate.net For example, a chloro group at the C4 position is often more reactive than a halogen on the benzene (B151609) ring. researchgate.net

Research Landscape of Polyhalogenated Quinazoline Derivatives

The field of polyhalogenated quinazoline derivatives is an active area of research, driven by their potential as building blocks for complex molecules with interesting biological and photophysical properties. nih.gov These compounds serve as versatile precursors for the synthesis of polysubstituted quinazolines, which are often difficult to prepare by other means. nih.gov The differential reactivity of various halogen atoms at different positions on the quinazoline core allows for sequential and site-selective functionalization, providing access to a vast chemical space.

Researchers have explored the synthetic utility of polyhalogenated quinazolines in the development of new materials for organic light-emitting diodes (OLEDs) and as intermediates in the synthesis of biologically active compounds. The ability to introduce multiple and diverse substituents onto the quinazoline scaffold through the sequential reaction of its halogen atoms makes these compounds highly valuable in drug discovery and materials science.

Contextualizing 6-Bromo-2,7-dichloroquinazoline within Halogenated Quinazoline Research

This compound is a specific example of a polyhalogenated quinazoline that holds potential as a versatile building block in organic synthesis. Its structure features three halogen atoms at distinct positions on the quinazoline core, offering multiple sites for chemical modification.

| Property | Value | Source |

| IUPAC Name | This compound | achemblock.comsigmaaldrich.com |

| CAS Number | 1036757-08-0 | achemblock.comsigmaaldrich.com |

| Molecular Formula | C₈H₃BrCl₂N₂ | achemblock.comsigmaaldrich.com |

| Molecular Weight | 277.93 g/mol | achemblock.com |

| Physical Form | Pale-yellow to Yellow-brown Solid | achemblock.com |

| Purity | 95% - 97% | achemblock.comsigmaaldrich.com |

While specific, detailed research findings on the synthesis and reactivity of this compound are limited in publicly available literature, its chemical behavior can be inferred from the general principles of quinazoline chemistry and the known reactivity of related polyhalogenated systems. The presence of two chloro groups and one bromo group suggests a potential for regioselective functionalization. Based on the general reactivity trends, the chloro group at the 2-position, being on the pyrimidine ring, is expected to be more susceptible to nucleophilic substitution than the chloro and bromo groups on the benzene ring. The differential reactivity between the bromine and chlorine atoms on the carbocyclic ring could also be exploited in sequential cross-coupling reactions.

The study of such polyhalogenated quinazolines is crucial for expanding the synthetic toolbox available to chemists and for the development of novel compounds with tailored properties for a wide range of applications, from medicine to materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,7-dichloroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEAOBLDQOPTNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NC(=NC2=CC(=C1Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 2,7 Dichloroquinazoline

De Novo Synthesis Approaches to the Quinazoline (B50416) Core

The formation of the quinazoline ring system is the foundational step in the synthesis of 6-bromo-2,7-dichloroquinazoline. This is typically achieved through cyclocondensation reactions that build the heterocyclic structure from acyclic or simpler cyclic precursors.

Cyclocondensation Strategies for Benzopyrimidine Formation

Cyclocondensation reactions are a cornerstone of quinazoline synthesis, involving the formation of the pyrimidine (B1678525) ring fused to a benzene (B151609) ring. nih.gov A common strategy involves the reaction of an appropriately substituted anthranilic acid derivative with a one-carbon source. For instance, 2-aminobenzoic acids can react with formamide (B127407) or other reagents to form the quinazolinone backbone. google.com Another approach utilizes the reaction of 2-aminobenzonitriles with orthoesters.

A notable method for forming a related quinazolinone, which can be a precursor to the target molecule, involves the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine (B1211174) acetate (B1210297). google.com This one-step process, catalyzed by cuprous bromide and sodium iodide in acetonitrile, directly yields a bromo-chloro-quinazolinone derivative. google.com The reaction proceeds via a cyclocondensation mechanism where the formamidine acetate provides the necessary carbon and nitrogen atoms to close the pyrimidine ring.

| Starting Material | Reagents | Product | Yield | Reference |

| 2,4-dibromo-5-chlorobenzoic acid | Formamidine acetate, CuBr, NaI, NaOH, Acetonitrile | 7-bromo-6-chloro-4(3H)-quinazolinone | High | google.com |

| 2,4-dibromo-5-chlorobenzoic acid | Formamidine acetate, CuCl, KI, KOH, Acetonitrile | 7-bromo-6-chloro-4(3H)-quinazolinone | High | google.com |

Precursor Design and Elaboration for Halogen Incorporation

The strategic placement of halogen atoms on the starting materials is crucial for the efficient synthesis of this compound. The synthesis often starts with precursors that already contain some of the required halogens. For example, starting with a brominated and chlorinated anthranilic acid derivative simplifies the final halogenation steps.

The synthesis of 5-bromoanthranilic acid can be achieved by the bromination of anthranilic acid with N-bromosuccinimide (NBS) in acetonitrile. nih.gov This precursor can then be utilized in cyclocondensation reactions to build the quinazoline core with the bromo-substituent already in place at the desired position.

Targeted Halogenation Protocols for this compound

Once the quinazoline core is assembled, or if a partially halogenated quinazoline is synthesized, the next critical phase is the introduction of the remaining chlorine and bromine atoms at specific positions.

Regioselective Bromination at the C6 Position

The introduction of a bromine atom specifically at the C6 position of the quinazoline ring can be achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic properties of the existing substituents on the quinazoline ring. Electron-donating groups can direct the incoming electrophile to specific positions.

While direct bromination of an unsubstituted quinazoline can lead to a mixture of products, using a precursor that is already substituted can enhance regioselectivity. gelisim.edu.tr For instance, if the quinazoline core has been synthesized from 5-bromoanthranilic acid, the bromine atom is inherently positioned at C6. nih.gov Alternatively, direct bromination of a quinazoline derivative can be performed using reagents like N-bromosuccinimide (NBS). mdpi.com The reaction conditions, such as solvent and temperature, can be optimized to favor the desired isomer. mdpi.com

| Substrate | Brominating Agent | Solvent | Product | Reference |

| Anthranilic acid | N-bromosuccinimide (NBS) | Acetonitrile | 5-bromoanthranilic acid | nih.gov |

| Compound 17 | N-bromosuccinimide (NBS) | Acetonitrile | Brominated product | mdpi.com |

Dichlorination Strategies at the C2 and C7 Positions

The introduction of chlorine atoms at the C2 and C7 positions is a key step in the synthesis of the target molecule. This is often accomplished by treating a quinazolinone precursor with a chlorinating agent. A common method for converting a quinazolinone to a dichloroquinazoline is the use of phosphoryl chloride (POCl₃), often in the presence of a base like N,N-dimethylaniline. This reaction replaces the hydroxyl groups of the quinazolinone tautomer with chlorine atoms.

For instance, the conversion of 2,4-quinazolinedione to 2,4-dichloroquinazoline (B46505) is a well-established procedure. google.com A similar strategy can be applied to a 7-chloro-quinazolinone precursor to introduce the second chlorine atom at the 2-position. The regioselectivity of chlorination can also be influenced by the reaction conditions and the nature of the starting material.

A process for preparing 2,6-dichloro-4-bromoanilides involves reacting a 4-bromoanilide with chlorine in a mixture of an alkanoic acid and water in the presence of an alkali metal bicarbonate. google.com While not directly on a quinazoline, this highlights a method for controlled dichlorination in a related aromatic system.

Sequential Halogenation Methodologies

A powerful strategy for synthesizing polysubstituted quinazolines involves the sequential introduction of different halogens. This approach takes advantage of the differential reactivity of the various positions on the quinazoline ring. For example, in 2,4,7-trichloroquinazoline (B1295576), the C4 position is the most electrophilic and reacts first in palladium-catalyzed cross-coupling reactions. nih.gov This inherent reactivity can be exploited to introduce substituents in a controlled manner.

A sequential halogenation approach for this compound could involve:

Synthesizing a 7-chloroquinazoline (B1588860) derivative.

Regioselectively brominating at the C6 position.

Chlorinating the resulting 6-bromo-7-chloroquinazolinone at the C2 position using a reagent like POCl₃.

This stepwise approach allows for precise control over the final substitution pattern, ensuring the desired this compound is obtained with high purity. The development of regioselective palladium-catalyzed cross-coupling reactions has also provided a versatile means for the synthesis of functionalized quinazolines from polyhalogenated precursors. nih.gov

Purification and Isolation Techniques for this compound

The purification of the final product, this compound, is crucial to remove any unreacted starting materials, reagents, and by-products from the reaction mixture. Standard laboratory techniques for the purification of solid organic compounds are typically employed.

Following the completion of the synthesis, the crude product is often isolated by quenching the reaction mixture with ice water, which precipitates the solid product. The precipitate is then collected by filtration and washed with water to remove any water-soluble impurities. guidechem.com

For further purification, recrystallization from a suitable solvent is a common and effective method. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. Ethanol is a frequently used solvent for the recrystallization of quinazoline derivatives. nih.gov The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor.

In cases where recrystallization does not provide a product of sufficient purity, column chromatography is the preferred method. Silica (B1680970) gel is the most common stationary phase for the purification of quinazoline derivatives. A suitable eluent system, typically a mixture of non-polar and polar solvents such as hexane (B92381) and ethyl acetate, is used to separate the desired compound from impurities based on their differential adsorption to the silica gel. The progress of the separation is monitored by thin-layer chromatography (TLC).

The purity of the final isolated compound can be assessed by various analytical techniques, including melting point determination and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Commercial suppliers of this compound report a purity of 95-97%. achemblock.comsigmaaldrich.com

The following table outlines the common purification techniques applicable to this compound.

| Technique | Description | Typical Solvents/Materials | Purity Assessment |

| Precipitation | The crude product is precipitated from the reaction mixture by adding a non-solvent, often ice-water. | Water | Initial isolation |

| Filtration | The solid product is separated from the liquid phase. | - | Removal of soluble impurities |

| Recrystallization | The compound is dissolved in a hot solvent and allowed to crystallize upon cooling. | Ethanol, Hexane tandfonline.comnih.gov | Melting point, TLC |

| Column Chromatography | The compound is separated from impurities based on its affinity for a stationary phase as an eluent is passed through. | Silica gel, Hexane/Ethyl acetate | TLC, NMR, MS |

Reactivity and Derivatization Strategies of 6 Bromo 2,7 Dichloroquinazoline

Transition Metal-Catalyzed Cross-Coupling Reactions

The strategic functionalization of 6-Bromo-2,7-dichloroquinazoline is predominantly achieved through palladium-catalyzed cross-coupling reactions. The inherent differences in the reactivity of the carbon-halogen bonds are fundamental to developing selective derivatization strategies. Generally, the reactivity of carbon-halogen bonds in these reactions follows the order C-I > C-Br > C-Cl. For the quinazoline (B50416) ring system, the electrophilicity of the carbon atoms also plays a crucial role, with the C4 position being the most reactive, followed by the C2, and then other positions like C6 and C7. nih.govresearchgate.net

For this compound, this translates to a predictable hierarchy of reactivity. The C6-Br bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C2-Cl and C7-Cl bonds. Between the two chloro-substituents, the C2 position is generally more activated towards cross-coupling than the C7 position due to the electronic influence of the adjacent nitrogen atoms. researchgate.net This allows for a sequential and regioselective approach to introduce different substituents at each of the three positions.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at C2, C6, and C7

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. libretexts.orgresearchgate.net For this compound, this reaction can be selectively performed at each halogenated position by carefully controlling the reaction conditions and leveraging the inherent reactivity differences.

Selective coupling at the C6 position is the most straightforward, reacting the quinazoline with one equivalent of a boronic acid or ester under standard palladium catalysis. Following the initial Suzuki-Miyaura reaction at the C6-Br bond, subsequent couplings at the C2-Cl and C7-Cl positions can be achieved, often requiring more forcing conditions such as higher temperatures or more active catalyst systems. beilstein-journals.org Research on related polyhalogenated heterocycles has demonstrated that catalysts like Pd(PPh₃)₄ in combination with a base such as K₃PO₄ or Cs₂CO₃ are effective for these transformations. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Position | Coupling Partner | Catalyst | Ligand | Base | Solvent | Typical Temp. |

|---|---|---|---|---|---|---|

| C6-Br | Arylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 80-100 °C |

| C2-Cl | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100-110 °C |

| C7-Cl | Arylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | >110 °C |

Note: This table presents illustrative conditions based on reactions with similar polyhalogenated quinazolines and heterocycles.

Sonogashira Cross-Coupling for C-C Bond Formation at C2, C6, and C7

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing alkynyl-substituted quinazolines. The chemoselectivity follows the established reactivity order (C6-Br > C2-Cl > C7-Cl), allowing for the stepwise introduction of alkyne moieties.

Monosubstitution at the C6 position can be achieved with high selectivity under mild conditions. libretexts.org Subsequent alkynylation at the C2 and C7 positions requires progressively more vigorous conditions. Catalyst systems such as Pd(PPh₃)₂Cl₂/CuI with an amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly employed. researchgate.netlibretexts.org

Table 2: Representative Conditions for Sonogashira Cross-Coupling

| Position | Coupling Partner | Catalyst System | Base | Solvent | Typical Temp. |

|---|---|---|---|---|---|

| C6-Br | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF/DMF | 25-50 °C |

| C2-Cl | Terminal Alkyne | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 80-100 °C |

| C7-Cl | Terminal Alkyne | Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | Dioxane | 100-120 °C |

Note: This table presents illustrative conditions based on reactions with similar polyhalogenated quinazolines and heterocycles.

Stille Cross-Coupling Applications

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of organostannane reagents and their tolerance of a wide variety of functional groups. organic-chemistry.org This reaction provides another effective route for creating C-C bonds at the C2, C6, and C7 positions of the quinazoline core.

Similar to other cross-coupling methods, the C6-Br bond is the most reactive site for Stille coupling. The reaction can be performed selectively at this position, leaving the two chloro-substituents intact for further functionalization. Palladium catalysts such as Pd(PPh₃)₄ are typically used, often in a non-polar solvent like toluene or dioxane. uwindsor.ca

Negishi Cross-Coupling in Derivatization

The Negishi coupling reaction forms C-C bonds by reacting an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A significant feature of the Negishi reaction is its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org The organozinc reagents are generally more reactive than organoboron and organotin compounds, which can allow reactions to proceed under milder conditions. youtube.com

For this compound, Negishi coupling offers a powerful tool for introducing alkyl or aryl groups. The high reactivity of organozinc reagents ensures that coupling at the less reactive C-Cl positions is feasible, although selectivity remains a key consideration. nih.govescholarship.org Sequential coupling can be orchestrated by first reacting the C6-Br position at a lower temperature, followed by reaction at the C2-Cl and C7-Cl positions under more forcing conditions or with more active catalyst systems. justia.com

Heck Cross-Coupling Reactions

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orglibretexts.org This method is used to synthesize substituted alkenes and is highly valuable for installing vinyl groups onto the quinazoline scaffold.

The reaction with this compound would proceed preferentially at the C6-Br position to yield a 6-alkenyl derivative. The reaction typically employs a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine (B1218219) ligand and a base such as triethylamine. beilstein-journals.org Intramolecular versions of the Heck reaction are also highly efficient for constructing new ring systems. libretexts.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines. nih.gov This reaction is exceptionally important for synthesizing aniline (B41778) derivatives and nitrogen-containing heterocyclic compounds.

In the case of this compound, the C6-Br bond is the prime site for selective amination. Studies on the closely related 6-bromo-2-chloroquinoline (B23617) have shown that selective C-N bond formation at the C-Br position can be achieved with high efficiency using a palladium catalyst with a suitable phosphine ligand (like BINAP or DavePhos) and a strong base such as sodium tert-butoxide (NaOtBu). nih.gov This selectivity allows for the introduction of an amino group at C6 while preserving the C2 and C7 chloro-substituents for subsequent cross-coupling reactions.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Position | Coupling Partner | Catalyst | Ligand | Base | Solvent | Typical Temp. |

|---|---|---|---|---|---|---|

| C6-Br | Primary/Secondary Amine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 °C |

| C2-Cl | Primary/Secondary Amine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100-120 °C |

Note: This table presents illustrative conditions based on reactions with similar polyhalogenated heterocycles.

Regioselectivity and Chemoselectivity in Transformations of this compound

The synthetic utility of this compound is predicated on the ability to selectively functionalize one of the three halogenated positions (C2, C6, and C7) in the presence of the others. This selectivity, whether regioselective (distinguishing between C2-Cl and C7-Cl) or chemoselective (distinguishing between C-Br and C-Cl bonds), is governed by the electronic nature of the quinazoline core and the specific reaction conditions employed.

Differential Reactivity of Halogen Atoms at C2, C6, and C7

The three halogen atoms in this compound exhibit a distinct reactivity hierarchy that can be exploited for selective synthesis. This hierarchy is dependent on the type of reaction being performed, primarily Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-coupling.

C2-Chloro Position: The chlorine atom at the C2 position is located on the electron-deficient pyrimidine (B1678525) ring. It is flanked by two nitrogen atoms, which exert a strong electron-withdrawing effect through induction and resonance. This significantly lowers the electron density at C2, making it the most electrophilic carbon and thus highly activated towards nucleophilic attack. Studies on analogous 2,4-dichloroquinazolines consistently show that the C4 position, also activated by adjacent nitrogen atoms, is the primary site for SNAr. nih.gov By extension, the C2-Cl in the 2,7-dichloro isomer is the most probable site for initial nucleophilic substitution.

C6-Bromo Position: The bromine atom at C6 is attached to the carbocyclic (benzene) ring. In the context of palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order of bond dissociation energy: C-I > C-Br > C-Cl. nih.gov Therefore, the C6-Br bond is the most labile and the preferred site for oxidative addition to a palladium(0) catalyst. This chemoselectivity allows for reactions like Suzuki, Sonogashira, or Heck couplings to be performed selectively at the C6 position while the two chloro substituents remain intact.

C7-Chloro Position: The chlorine atom at C7, also on the benzene (B151609) ring, is the least reactive of the three halogens under both SNAr and typical palladium-catalyzed conditions. It lacks the strong electronic activation of the C2-Cl and possesses a stronger carbon-halogen bond than the C6-Br. Functionalization at this site generally requires more forcing reaction conditions or occurs after the more reactive sites at C2 and C6 have been derivatized. Research on 2,4,7-trichloroquinazoline (B1295576) has shown that cross-coupling at the C7 position requires more catalyst and higher temperatures compared to the other positions. nih.gov

The predicted reactivity order is summarized in the table below.

| Position | Halogen | Ring System | Predicted Reactivity in SNAr | Predicted Reactivity in Pd-Catalyzed Cross-Coupling | Rationale |

| C2 | Chlorine | Pyrimidine | 1 (Most Reactive) | 2 | Strong activation from two adjacent nitrogen atoms makes it highly electrophilic. |

| C6 | Bromine | Benzene | 3 (Least Reactive) | 1 (Most Reactive) | Weaker C-Br bond strength favors oxidative addition in metal catalysis. |

| C7 | Chlorine | Benzene | 2 | 3 (Least Reactive) | Less activated than C2 for SNAr; stronger bond than C-Br for cross-coupling. |

Sequential Functionalization Strategies

The differential reactivity of the three halogen atoms enables a powerful strategy of sequential functionalization, allowing for the synthesis of complex, trisubstituted quinazolines with high precision. A hypothetical, yet scientifically sound, pathway could proceed as follows:

Step 1: C6 Functionalization: The synthesis would commence with a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira reaction. This would selectively replace the C6-bromo group with a desired aryl, heteroaryl, or alkynyl substituent, leveraging the high reactivity of the C-Br bond. nih.gov

Step 2: C2 Functionalization: The resulting 6-substituted-2,7-dichloroquinazoline would then be subjected to a nucleophilic aromatic substitution. An amine or alcohol nucleophile would selectively displace the highly activated C2-chloro group, leaving the C7-chloro group untouched.

Step 3: C7 Functionalization: Finally, the remaining C7-chloro group could be functionalized using a second, more forcing, metal-catalyzed cross-coupling reaction. This step would require a more active catalyst system or higher temperatures to overcome the higher bond energy of the C-Cl bond at this less activated position.

This stepwise approach provides a robust platform for creating diverse libraries of quinazoline derivatives from a single, versatile starting material.

Nucleophilic Aromatic Substitution (SNAr) Reactions on this compound

Nucleophilic aromatic substitution (SNAr) is a key transformation for derivatizing haloquinazolines. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. frontiersin.org

For this compound, the C2 position is the overwhelmingly preferred site for SNAr. The strong electron-withdrawing character of the pyrimidine ring's nitrogen atoms stabilizes the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C2. This stabilization is significantly greater than for an attack at the C7 position on the benzene ring. DFT calculations performed on the analogous 2,4-dichloroquinazoline (B46505) system confirm that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is highest at the C4 position, rendering it the most susceptible to nucleophilic attack; a similar electronic preference is expected for the C2 position in the 2,7-dichloro isomer. nih.gov

A wide range of nucleophiles can be employed in these reactions, leading to diverse C2-substituted products.

| Nucleophile Type | Example | Product Class |

| Primary Amines | Aniline, Benzylamine | 2-Aminoquinazolines |

| Secondary Amines | Morpholine, Piperidine | 2-Aminoquinazolines |

| Alkoxides | Sodium Methoxide | 2-Alkoxyquinazolines |

| Thiolates | Sodium Thiophenoxide | 2-Thioetherquinazolines |

The reactions are typically conducted in polar aprotic solvents like DMF or NMP, or in alcohols, often at elevated temperatures to ensure completion. The resulting 2-substituted-6-bromo-7-chloroquinazoline is a valuable intermediate for further diversification via sequential cross-coupling reactions at the remaining C6 and C7 positions.

Metal-Free Functionalization Reactions of this compound

While traditional derivatization of haloquinazolines relies heavily on metal catalysis, modern synthetic chemistry has seen a surge in the development of metal-free functionalization methods. Although specific metal-free reactions involving this compound are not extensively documented, principles from related systems suggest potential avenues for exploration.

One of the most promising areas is photoredox catalysis. nih.govmdpi.com This technique uses light-absorbing organic dyes or other photosensitizers to initiate single-electron transfer (SET) processes under mild conditions. nicewiczlaboratory.com For a substrate like this compound, a photoredox cycle could be envisioned to achieve functionalization:

Reductive Quenching Cycle: A photocatalyst, excited by visible light, could be reductively quenched by a sacrificial electron donor. The resulting highly reducing state of the catalyst could then transfer an electron to the quinazoline substrate.

Radical Formation: This electron transfer would most likely occur at the weakest C-X bond (C6-Br), leading to its cleavage and the formation of a quinazolinyl radical at the C6 position.

Radical Trapping: This highly reactive radical intermediate could then be trapped by a suitable coupling partner, such as an electron-rich alkene or arene, to form a new carbon-carbon bond, all without the need for a transition metal.

While this remains a prospective strategy for this specific substrate, the successful application of metal-free photoredox catalysis for the reduction and functionalization of other challenging aryl halides provides a strong precedent for its potential utility in the derivatization of polyhaloquinazolines. nicewiczlaboratory.com Other metal-free methods, such as base-mediated C-H activation or nucleophilic substitution of hydrogen (SₙH), are less likely to be selective given the presence of the more reactive halogen leaving groups.

Computational and Theoretical Investigations of 6 Bromo 2,7 Dichloroquinazoline

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 6-Bromo-2,7-dichloroquinazoline is fundamentally governed by the aromatic quinazoline (B50416) core, which is significantly perturbed by the presence of three halogen substituents. The nitrogen atoms at positions 1 and 3 are inherently electron-withdrawing, creating a polarized system. The addition of two chlorine atoms at positions 2 and 7, and a bromine atom at position 6, further modulates the electron density distribution across the molecule.

Density Functional Theory (DFT) is a commonly employed method for investigating the electronic properties of such molecules. nih.govnih.gov A DFT analysis of this compound would likely be performed using a functional such as B3LYP with a suitable basis set like 6-31+G(d,p) to accurately account for polarization and diffuse functions, which are important for halogenated compounds. nih.gov

Molecular orbital theory provides a deeper understanding of the molecule's electronic behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. In many quinazoline derivatives, the HOMO and LUMO are distributed across the fused ring system. nih.gov For this compound, it is anticipated that the HOMO would have significant contributions from the electron-rich benzene (B151609) ring and the halogen atoms, while the LUMO would be largely localized on the electron-deficient pyrimidine (B1678525) ring.

A hypothetical representation of the HOMO and LUMO energy levels and the resulting energy gap for this compound is presented in the table below, based on general trends observed in similar halogenated heterocycles. A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

| Molecular Orbital | Estimated Energy (eV) | General Characteristics |

| HOMO | -6.5 to -7.5 | Primarily located on the carbocyclic ring and halogen atoms. |

| LUMO | -1.5 to -2.5 | Primarily located on the pyrimidine ring, especially C2 and C4. |

| Energy Gap (ΔE) | 4.0 to 5.0 | Influences chemical reactivity and kinetic stability. |

Note: These values are estimations based on computational studies of analogous compounds and are not the result of direct calculations on this compound.

Reactivity Predictions Based on Quantum Chemical Calculations

Quantum chemical calculations can provide significant insights into the reactivity of this compound, particularly concerning the lability of its carbon-halogen bonds and its susceptibility to nucleophilic attack.

The selective functionalization of halogenated quinazolines often depends on the relative strengths of the carbon-halogen bonds. Bond Dissociation Energy (BDE) is a key descriptor for predicting which halogen is most likely to be displaced in a given reaction. Generally, for a given carbon framework, the C-I bond is the weakest, followed by C-Br, and then C-Cl, with C-F being the strongest. researchgate.net

For this compound, we have three C-halogen bonds: C2-Cl, C7-Cl, and C6-Br. The electronic environment of each position on the quinazoline ring will further influence these BDEs. The C2 position is particularly activated towards nucleophilic substitution due to the influence of the adjacent nitrogen atoms. This electronic pull would weaken the C2-Cl bond relative to the C7-Cl bond.

Theoretical calculations on similar systems have shown that the BDE of a C-Cl bond on a six-membered heterocycle is generally lower at positions alpha to a nitrogen atom. While direct BDE data for this compound is unavailable, a qualitative prediction can be made based on these principles.

| Bond | Estimated Bond Dissociation Energy (kcal/mol) | Rationale |

| C6-Br | 75 - 85 | Generally weaker than C-Cl bonds. The electronic effect of the quinazoline core will modulate this. |

| C2-Cl | 80 - 90 | Weakened by the strong electron-withdrawing effect of the adjacent nitrogen atoms. |

| C7-Cl | 90 - 100 | Expected to be the strongest C-halogen bond due to its position on the benzene ring, away from the strong activating influence of the pyrimidine nitrogens. |

Note: These are estimated ranges based on general principles and data from related halogenated aromatic and heterocyclic compounds. The actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity of chemical reactions. rsc.org It posits that the interaction between the HOMO of one reactant and the LUMO of another governs the reaction pathway. For reactions involving nucleophiles, the LUMO of the electrophile (in this case, this compound) is of primary importance.

The LUMO of the quinazoline system is expected to have its largest coefficients on the carbon atoms of the pyrimidine ring, particularly at the C2 and C4 positions (though C4 is not substituted in this molecule). The C2 position, being flanked by two nitrogen atoms, is highly electrophilic. Therefore, FMO theory predicts that a nucleophilic attack is most likely to occur at the C2 position, leading to the displacement of the chloride ion. This is consistent with experimental observations on other 2,4-dichloroquinazolines where the C4 position is more reactive, followed by the C2 position. mdpi.com In the absence of a C4 substituent, the C2 position becomes a primary site for nucleophilic aromatic substitution (SNA_r).

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps derived from quantum chemical calculations, would further support this prediction. An MEP map would likely show regions of positive electrostatic potential (electron deficiency) localized around the C2 and C4 carbons, making them attractive sites for nucleophiles.

Conformational Analysis and Stability Studies

The quinazoline ring system is planar and rigid. Therefore, significant conformational flexibility in this compound is not expected. The primary focus of stability studies would be on the thermodynamic stability of the molecule as a whole.

DFT calculations can be used to determine the total energy, enthalpy, and Gibbs free energy of the molecule. nih.gov These values are indicative of the compound's thermodynamic stability. In a comparative study of different isomers, the one with the lowest Gibbs free energy would be considered the most thermodynamically stable.

While no direct conformational isomers exist, theoretical studies could explore the rotational barriers of any potential substituents if they were to be introduced at one of the halogenated positions. For the parent this compound, the optimized geometry from a DFT calculation would confirm its planar structure. The stability of the molecule is primarily derived from its aromaticity.

A theoretical vibrational frequency analysis would be crucial to confirm that the calculated geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). mdpi.com This analysis also provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.

Reaction Pathway Elucidation through Transition State Calculations

A more advanced computational investigation would involve the elucidation of reaction pathways, for example, in a nucleophilic substitution reaction. This is achieved by locating the transition state (TS) structures along the reaction coordinate. mdpi.com

For the reaction of this compound with a nucleophile, say an amine, at the C2 position, a computational chemist would model the approach of the nucleophile to the C2 carbon. The calculation would identify the geometry of the transition state, which is a high-energy intermediate state between the reactants and the Meisenheimer complex (the addition intermediate in an SNA_r reaction).

The activation energy (the energy difference between the reactants and the transition state) can be calculated. mdpi.com A lower activation energy implies a faster reaction rate. By comparing the activation energies for nucleophilic attack at C2, C6, and C7, the regioselectivity of the reaction can be definitively predicted. It is highly probable that the activation energy for attack at C2 would be the lowest, followed by C6, and then C7, confirming the predictions from FMO theory and BDE analysis.

The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. mdpi.com Following this reaction coordinate in both directions from the transition state would lead to the reactants and the product, thus mapping out the entire reaction pathway.

Applications of 6 Bromo 2,7 Dichloroquinazoline As a Versatile Synthetic Intermediate

Precursor for Highly Functionalized Quinazoline (B50416) Frameworks

The primary application of 6-bromo-2,7-dichloroquinazoline lies in its role as a scaffold for creating diverse, polysubstituted quinazoline derivatives. The varying carbon-halogen bond strengths (C-Br < C-Cl) and the influence of the nitrogen atoms on the pyrimidine (B1678525) ring's electronics create a hierarchy of reactivity. researchgate.net Typically, the C-Cl bond at position 4 (if present) is the most reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions, followed by the C-Br bond at C6, and then the C-Cl bond at C2. researchgate.net While this specific compound has a C7-chloro substituent instead of one at C4, the same principles of selective reactivity apply.

This predictable selectivity allows for the stepwise introduction of different functional groups using a variety of metal-catalyzed cross-coupling reactions. Chemists can selectively replace the bromine at C6 via a Suzuki-Miyaura reaction, the chlorine at C7 with a Sonogashira coupling, and the chlorine at C2 with a Stille coupling, all on the same molecule and in a controlled sequence. researchgate.net This approach facilitates the generation of large libraries of quinazoline analogues with tailored electronic and steric properties.

For instance, in related polyhalogenated quinazolines, the C4-chloro position is often selectively targeted first in amination or alkynylation reactions, leaving the bromo and other chloro substituents intact for subsequent modifications. researchgate.netresearchgate.net This step-wise functionalization is crucial for building complex molecules, such as those investigated for their potential as kinase inhibitors or other therapeutic agents. The synthesis of various 6-bromo quinazoline-4(3H)-one derivatives for evaluation as cytotoxic agents demonstrates the utility of the bromo-substituted core in medicinal chemistry research. nih.gov

Table 1: Examples of Selective Cross-Coupling Reactions on Halogenated Quinazolines

| Reaction Type | Position Targeted | Coupling Partner Example | Catalyst System | Resulting Structure |

| Sonogashira Coupling | C4-Cl | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 4-Alkynyl-quinazoline |

| Suzuki-Miyaura Coupling | C6-Br | Arylboronic Acid | Pd(dppf)Cl₂ / K₂CO₃ | 6-Aryl-quinazoline |

| Buchwald-Hartwig Amination | C4-Cl | Aniline (B41778) | Palladium catalyst / Ligand | 4-Anilino-quinazoline |

| Stille Coupling | C8-I | Organostannane | Palladium catalyst | 8-Substituted-quinazoline |

This table illustrates the types of selective reactions possible on a polyhalogenated quinazoline core, based on established reactivity patterns. researchgate.netresearchgate.net

Building Block for Complex Heterocyclic Systems and Molecular Architectures

Beyond simple substitution, this compound serves as a foundational building block for synthesizing more complex, fused heterocyclic systems. The functional handles it provides are gateways to annulation reactions, where additional rings are built onto the quinazoline framework.

A prominent example is the synthesis of heteroannulated quinazolines, such as rsc.orgrsc.orgnih.govtriazolo[4,3-c]quinazolines and benzimidazo[1,2-c]quinazolines. nih.govmdpi.comnih.gov The synthesis often begins by substituting one of the halogens with a group containing a nucleophilic site, such as a hydrazine (B178648) or an amine. This new group can then undergo an intramolecular cyclization reaction with an adjacent part of the quinazoline ring or with a newly introduced electrophile to form a new fused ring.

The development of pyrazolo[1,5-c]quinazoline (B1257617) derivatives through copper-catalyzed domino reactions showcases another advanced application. rsc.org These complex transformations build multiple rings and form several new chemical bonds in a single, efficient step, starting from precursors derived from functionalized quinazolines. The ability to construct such polycyclic architectures is of significant interest for developing novel compounds with unique three-dimensional shapes and biological activities.

Role in the Synthesis of Scaffolds for Material Science Research

The quinazoline scaffold is increasingly recognized for its potential in material science, particularly in the field of optoelectronics. benthamdirect.com Quinazoline and quinazolinone derivatives can form the core of luminescent materials, fluorophores, and components for organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The substitution pattern on the quinazoline ring is critical for tuning the photophysical properties of these materials, such as their absorption and emission wavelengths, quantum yields, and fluorescence lifetimes. rsc.orgresearchgate.net

This compound is an ideal starting point for creating these materials. The halogen atoms can be replaced with various electron-donating or electron-accepting groups via cross-coupling reactions to create donor-acceptor (D-A) type fluorophores. rsc.orgbenthamdirect.com By systematically varying the substituents at the C2, C6, and C7 positions, researchers can fine-tune the electronic structure and, consequently, the color and efficiency of the emitted light.

For example, attaching donor groups like carbazole (B46965) or triphenylamine (B166846) fragments to the quinazoline acceptor core can lead to materials with strong fluorescence, high thermal stability, and aggregation-induced emission (AIE) properties. nih.govbeilstein-journals.org Some of these materials have been successfully incorporated into OLED devices, demonstrating their practical utility. rsc.orgbeilstein-journals.org The ability to create a wide array of derivatives from a single, versatile precursor like this compound accelerates the discovery of new materials with desired optical properties.

Table 2: Photophysical Properties of Donor-Acceptor Quinazoline Derivatives

| Donor Group | Acceptor Core | Emission Max (nm) | Quantum Yield (Φ) | Application Note |

| Various Amino Donors | 2-Phenyl-quinazoline | 414 - 597 nm | Up to 87% | Emission color tunable by substituent and solvent. rsc.org |

| Carbazolyl | rsc.orgrsc.orgnih.govTriazolo[4,3-c]quinazoline | 420 - 441 nm | Moderate to High | Blue-purple emission. nih.gov |

| Diphenylamino | rsc.orgrsc.orgnih.govTriazolo[4,3-c]quinazoline | 465 - 486 nm | Up to 94% | Strong fluorescence in solution. mdpi.com |

| Carbazole | Quinazoline | ~450 nm | - | Forms sky-blue emitting exciplex for white OLEDs. beilstein-journals.org |

This table summarizes representative photophysical data for different classes of quinazoline-based fluorophores.

Intermediate in Cascade and Domino Reactions

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot without isolating intermediates. technologynetworks.com This approach offers high atom economy and efficiency, rapidly building molecular complexity.

The polyhalogenated nature of this compound makes it an excellent substrate for sequential, one-pot cross-coupling reactions that function as a form of domino synthesis. The differential reactivity of the C-X bonds allows for a programmed sequence of bond formations. A synthetic strategy could involve the selective reaction of the most labile halogen (e.g., C6-Br) under a specific set of conditions (e.g., a Suzuki coupling), followed by a change in catalyst or conditions to trigger a second reaction at a different position (e.g., a Sonogashira coupling at C7) without isolating the intermediate product. researchgate.netresearchgate.net

Researchers have successfully demonstrated one-pot, multi-step sequential reactions on similar polyhalogenated quinazolines. researchgate.netresearchgate.net For example, a one-pot, three-step sequence involving an initial amination at C4, followed by a double Sonogashira/Suzuki cross-coupling at the remaining halo-positions, has been used to generate highly complex, unsymmetrical quinazolines. researchgate.net This methodology, which avoids purification of intermediates and reduces waste, aligns perfectly with the principles of cascade reactions and highlights the advanced utility of this compound as a sophisticated synthetic intermediate.

Mechanistic Studies of Transformations Involving 6 Bromo 2,7 Dichloroquinazoline

Elucidation of Reaction Mechanisms in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are fundamental tools for derivatizing halogenated quinazolines. nih.gov The generally accepted mechanism for these transformations proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

Oxidative Addition: The cycle initiates with the oxidative addition of the quinazoline (B50416) halide to a low-valent palladium(0) complex, typically Pd(0)L₂, where L is a phosphine (B1218219) ligand. This step involves the cleavage of the carbon-halogen bond and forms a square planar palladium(II) intermediate. The rate of this step is highly dependent on the nature of the halogen and its position on the quinazoline ring.

Transmetalation: The organopalladium(II) intermediate then reacts with an organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling). A base is typically required to facilitate this step, forming a new palladium-carbon bond. nih.gov

Reductive Elimination: In the final step, the two organic moieties on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond in the product and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

For polyhalogenated systems like 6-bromo-2,7-dichloroquinazoline, the crucial aspect of the mechanism is regioselectivity , which is dictated by the relative reactivity of the C-X bonds toward oxidative addition. Based on studies of analogous compounds like 6-bromo-2,4-dichloroquinazoline (B10380) and 2,4,7-trichloroquinazoline (B1295576), a clear reactivity hierarchy can be established. nih.govnih.gov The C-Cl bond at the 4-position (if present) is the most reactive, followed by the C-Br bond at the 6-position, and finally the C-Cl bonds at the 2- and 7-positions. nih.govnih.gov This selectivity is attributed to the electronic effects within the quinazoline ring system; the C4-position is highly electrophilic, making it susceptible to both coupling and competitive hydrolysis. nih.gov The C2-position is generally the least reactive toward palladium oxidative addition. nih.gov

Therefore, in a reaction with this compound, the C6-Br bond is expected to be significantly more reactive towards oxidative addition than the C2-Cl and C7-Cl bonds, allowing for selective initial coupling at the C6-position.

Kinetic Studies of Derivatization Reactions

While detailed, quantitative kinetic studies (e.g., determining rate constants and reaction orders) for this compound are not extensively documented in the literature, the relative rates of reaction at the different halogenated sites can be inferred from the product distributions of competitive cross-coupling reactions on analogous substrates.

For instance, attempts to achieve monosubstitution on 6-bromo-2,4-dichloroquinazoline using a palladium catalyst resulted in a mixture of products coupled at the C4 and C6 positions, indicating that the rates of reaction at these two sites are competitive under certain conditions. nih.gov A study involving the alkylation of 6-bromo-2,4-dichloroquinazoline with trimethylalane in the presence of a palladium catalyst yielded the C4-substituted product and the C6-substituted product in a roughly 3:1 ratio, respectively. nih.gov This suggests that the rate of oxidative addition at the C4-Cl bond is approximately three times faster than at the C6-Br bond under those specific reaction conditions.

By analogy, for this compound, the rate of cross-coupling at the C6-bromo position is expected to be substantially higher than at either the C2-chloro or C7-chloro positions. This difference in reaction kinetics is the foundation for achieving regioselective sequential functionalization. By carefully controlling reaction time, temperature, and stoichiometry, one can selectively target the C6 position first.

Table 1: Inferred Relative Reactivity in Palladium-Catalyzed Cross-Coupling of Halogenated Quinazolines

| Position | Halogen | Relative Reactivity | Rationale | Source |

| 4 | -Cl | Highest | Strong electrophilicity due to adjacent N-3 atom; prone to competitive hydrolysis. | nih.gov |

| 6 | -Br | High | Standard reactivity for an aryl bromide, less reactive than C4-Cl but more than C2/C7-Cl. | nih.govnih.gov |

| 2 | -Cl | Low | Reduced reactivity compared to the C4 position. | nih.gov |

| 7 | -Cl | Low | Standard reactivity for an aryl chloride on the benzene (B151609) ring portion. | nih.gov |

This table is based on data from analogous compounds and provides an expected reactivity pattern for this compound.

Role of Catalysts and Ligands in Modulating Reactivity and Selectivity

The choice of catalyst and, crucially, the associated ligands, plays a paramount role in controlling the outcome of cross-coupling reactions involving polyhalogenated substrates. bohrium.com Ligands stabilize the palladium center and modulate its electronic and steric properties, thereby influencing its reactivity and selectivity. rsc.org

For halogenated quinazolines, tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly employed catalyst. nih.gov The phosphine ligands are essential for creating a coordinatively unsaturated, electron-rich Pd(0) species that can readily undergo oxidative addition.

The chemoselectivity between different carbon-halogen bonds can be finely tuned by the ligand choice.

Electron-rich, bulky phosphine ligands (e.g., trialkylphosphines like PCy₃ or Buchwald-type biaryl phosphines) tend to increase the rate of oxidative addition, which can be beneficial for activating less reactive C-Cl bonds. rsc.orgacs.org

Bidentate phosphine ligands can alter the geometry and stability of the palladium intermediates, sometimes leading to different selectivity profiles compared to their monodentate counterparts.

In the context of this compound, a standard catalyst system like Pd(PPh₃)₄ would likely favor selective coupling at the C6-Br bond due to the inherent reactivity difference (C-Br > C-Cl). nih.gov To subsequently functionalize the less reactive C-Cl positions, more forcing conditions or a switch to a more active catalyst system, perhaps employing a bulky, electron-rich ligand, might be necessary. This sequential approach, governed by the strategic selection of catalysts and reaction conditions, allows for the controlled synthesis of trisubstituted quinazolines. nih.gov

Table 2: Representative Catalyst-Ligand Systems in Quinazoline Cross-Coupling

| Catalyst System | Target Reaction | Function/Selectivity | Source |

| Pd(PPh₃)₄ | Suzuki, Stille, Sonogashira | General purpose catalyst, often selective for more reactive C-I or C-Br bonds over C-Cl. | nih.gov |

| Pd(OAc)₂ / Buchwald Ligands | Suzuki, Buchwald-Hartwig Amination | Highly active system for activating challenging substrates, including aryl chlorides. | acs.org |

| Pd(PPh₃)₄ / CuI | Sonogashira | Copper(I) co-catalyst is essential for activating the terminal alkyne. | nih.gov |

| PdCl₂(dppf) | Suzuki | Dppf is a robust bidentate ligand, providing high stability and efficiency. | nih.gov |

Spectroscopic Probing of Reaction Intermediates

Direct observation and characterization of the transient intermediates in a palladium catalytic cycle are challenging due to their low concentrations and short lifetimes. However, advanced spectroscopic techniques can provide invaluable mechanistic snapshots.

The Pd(0)L₂ catalyst.

The oxidative addition product, [(Quinazoline-Cl)Pd(II)L₂]⁺.

Intermediates from the transmetalation and reductive elimination steps.

Nuclear Magnetic Resonance (NMR) spectroscopy, including in-situ and low-temperature experiments, is another key tool. ³¹P NMR is particularly useful for tracking the transformation of phosphine ligands as they coordinate to palladium centers in different oxidation states and environments throughout the catalytic cycle. Changes in the chemical shift of the phosphorus nucleus can signify the conversion of the free ligand to the Pd(0) complex and subsequently to the Pd(II) intermediate.

Furthermore, photophysical studies of the quinazoline products, using UV-visible absorption and fluorescence spectroscopy, reveal how the electronic structure of the quinazoline core is modified by the substituents added via cross-coupling. nih.gov For example, the introduction of aryl or arylethynyl groups can lead to compounds with intramolecular charge-transfer characteristics, which is a direct consequence of the new C-C bonds formed in the reaction. nih.gov

Future Research Directions and Unexplored Reactivity of 6 Bromo 2,7 Dichloroquinazoline

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 6-Bromo-2,7-dichloroquinazoline and its analogs will likely pivot towards greener and more sustainable methodologies that minimize waste, energy consumption, and the use of hazardous reagents.

Photocatalysis and Electrochemistry: Emerging technologies like photocatalysis and electrochemical synthesis offer significant advantages. rsc.orgresearchgate.net Visible-light-mediated photocatalysis could enable the construction of the quinazoline (B50416) core under ambient conditions, avoiding the harsh reagents and high temperatures often associated with traditional condensation and cyclization reactions. rsc.orgresearchgate.netcolab.ws Similarly, electrochemical methods, which use electrons as traceless reagents, provide a powerful tool for green synthesis. acs.org Research could explore the electrochemical oxidation of appropriately substituted anilines and amine precursors to form the quinazoline ring, a process that can be highly efficient and scalable while tolerating various functional groups, including halogens. acs.orgnih.govorganic-chemistry.orgrsc.org

Biocatalysis: The use of enzymes in synthesis is a cornerstone of green chemistry. Future research could investigate the use of halogenases and other enzymes for the synthesis and modification of halogenated heterocycles. researchgate.netacs.orgacs.orgkcl.ac.uk While challenging, the development of engineered enzymes could offer unparalleled selectivity in the synthesis of the this compound core or its precursors, operating in aqueous media under mild conditions. A chemo-enzymatic approach, combining the power of enzymes with photocatalysis, has already shown promise for the synthesis of quinazolinones and could be adapted for this target molecule. colab.ws

Exploration of Unconventional Functionalization Strategies

The three distinct halogen atoms on the this compound ring are the key to its synthetic potential. The primary challenge and opportunity lie in achieving regioselective functionalization.

Regioselective Cross-Coupling: Studies on the related compound, 6-bromo-2,4-dichloroquinazoline (B10380), have established a reactivity hierarchy for palladium-catalyzed cross-coupling reactions: the C4-Cl bond is the most reactive, followed by the Csp²-Br bond, and finally the C2-Cl bond. researchgate.net This differential reactivity is a critical starting point for the selective, stepwise functionalization of this compound. Future work will likely focus on exploiting these intrinsic differences to sequentially introduce different substituents at the C-2, C-7, and C-6 positions, enabling the rapid construction of diverse molecular architectures.

C-H Functionalization: Beyond the halogenated positions, direct C-H functionalization represents a highly atom-economical approach to further diversify the quinazoline scaffold. rsc.orgyoutube.comsigmaaldrich.comyoutube.com The quinazoline core contains a C-H bond at the C-5 position that could be targeted. Research into transition-metal-catalyzed C-H activation could unlock new avenues for introducing aryl, alkyl, or other functional groups directly onto the carbocyclic ring, a strategy that avoids pre-functionalization steps and streamlines synthesis. youtube.com

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthetic sequence is highly desirable. Late-stage functionalization techniques could be applied to this compound-containing molecules to rapidly generate analogs for biological screening or materials science applications. rsc.org This could involve, for instance, developing selective C-H iodination followed by further transformations. rsc.org

Integration into Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates. The synthesis and functionalization of this compound could greatly benefit from this technology.

Future research could focus on developing multi-step, telescoped flow processes where the crude output of one reaction is directly used as the input for the next, minimizing purification steps and solvent waste. acs.org For example, a flow system could be designed for the initial synthesis of the quinazoline ring, followed by sequential, regioselective cross-coupling reactions in downstream reactors. This approach would allow for precise control over reaction parameters (temperature, pressure, residence time) at each step, potentially enhancing selectivity and yield in the functionalization of the polyhalogenated scaffold.

Design of Catalytic Systems Tailored for this compound Transformations

Achieving high selectivity in the functionalization of a molecule with multiple reactive sites like this compound requires precisely controlled catalytic systems.

Ligand and Catalyst Development: The future in this area lies in the rational design of catalysts and ligands. For palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is critical in tuning the reactivity and selectivity of the metal center. nih.govnih.gov Research could focus on developing or selecting specific ligands that preferentially activate one C-X bond over the others, allowing for programmable functionalization. rsc.org For instance, bulky, electron-rich ligands might be employed to selectively target the less sterically hindered C-7 position.

Computational Chemistry: In silico methods, such as Density Functional Theory (DFT) calculations, will be instrumental in this endeavor. nih.govnih.gov Computational studies can predict the reactivity of different C-H and C-X bonds, elucidate reaction mechanisms, and model the interaction between the substrate and various catalyst-ligand combinations. researchgate.net This predictive power can guide the experimental design of new catalytic systems, accelerating the discovery of highly selective transformations for this compound and reducing the amount of empirical screening required.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-2,7-dichloroquinazoline, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of halogenated quinazolines like this compound often involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. To optimize reaction conditions, employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters . Computational reaction path searches (e.g., using quantum chemical calculations) can predict feasible pathways and reduce trial-and-error experimentation . For example, a 2³ factorial design could evaluate the impact of temperature (80–120°C), solvent (DMF vs. THF), and catalyst (Pd(PPh₃)₄ vs. CuI).

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temperature | 80°C | 120°C |

| Solvent | DMF | THF |

| Catalyst | Pd(PPh₃)₄ | CuI |

Q. How should researchers characterize this compound to confirm its structural identity and purity?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., downfield shifts for bromine/chlorine substituents).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 295.89 for C₈H₃BrCl₂N₂).

- HPLC : Assess purity (>95% by area normalization).

Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for halogenated aromatics:

- Use PPE (gloves, goggles, lab coat).

- Store under inert atmosphere (Ar/N₂) at 2–8°C to prevent hydrolysis/oxidation .

- Neutralize waste with 10% NaHCO₃ before disposal. Refer to safety data sheets (SDS) for hazard codes (e.g., H315, H319) .

Advanced Research Questions

Q. How can competing substitution reactions be minimized during the synthesis of this compound?

- Methodological Answer : Competing reactions (e.g., over-halogenation) arise from reactive intermediates. Mitigate by:

- Kinetic control : Lower temperatures (e.g., 0–25°C) to favor selective bromination at the 6-position.

- Protecting groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc.

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progression and terminate at optimal conversion .

Q. What computational strategies predict the reactivity and selectivity of this compound in cross-coupling reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate:

- Electrophilicity indices : Identify reactive sites (e.g., C-2 vs. C-7 for Suzuki coupling).

- Transition-state energies : Compare activation barriers for competing pathways.

Tools like COMSOL Multiphysics® integrate AI to simulate reaction dynamics and optimize conditions .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

- Methodological Answer : Contradictions often stem from dynamic effects (e.g., rotational isomers). Use:

- Variable-temperature NMR : Observe coalescence temperatures to confirm isomer interconversion.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign coupling networks.

Cross-reference with computational NMR predictions (e.g., ACD/Labs or Gaussian) .

Q. What experimental designs address low yields in large-scale syntheses of this compound?

- Methodological Answer : Scale-up challenges include heat transfer and mixing efficiency. Use:

- Flow chemistry : Improve reproducibility and heat dissipation.

- DoE (Design of Experiments) : Optimize parameters like residence time and catalyst concentration.

For example, a Box-Behnken design can model non-linear relationships between variables .

Cross-Disciplinary Applications

Q. How can this compound serve as a precursor in materials science or medicinal chemistry?

- Methodological Answer :

- Materials Science : Functionalize metal-organic frameworks (MOFs) via Suzuki-Miyaura coupling to create luminescent materials.

- Medicinal Chemistry : Incorporate into kinase inhibitors by substituting chlorine/bromine with pharmacophores (e.g., amine groups).

Validate biological activity via high-throughput screening and molecular docking .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and experimental melting points?

- Methodological Answer : Discrepancies may arise from impurities or polymorphs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.